molecular formula C21H15ClN2O3 B3568976 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No. B3568976
M. Wt: 378.8 g/mol
InChI Key: QTZNEYBVTZQBIX-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide, also known as BCI-121, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. It has also been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide has been found to have several biochemical and physiological effects in various scientific research studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth and proliferation. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide is its potent anti-cancer activity in various cancer cell lines. This makes it a promising candidate for the development of novel anti-cancer drugs. However, one of the limitations of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide. One of the areas of research is the development of novel formulations of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide with improved solubility and bioavailability. Another area of research is the identification of the exact molecular targets of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide and the mechanisms by which it exerts its anti-cancer effects. Additionally, the potential use of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide in combination with other anti-cancer drugs for the treatment of various types of cancer is also an area of future research.

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast, prostate, and lung cancer. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-26-17-4-2-3-14(11-17)20(25)23-16-8-5-13(6-9-16)21-24-18-12-15(22)7-10-19(18)27-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZNEYBVTZQBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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